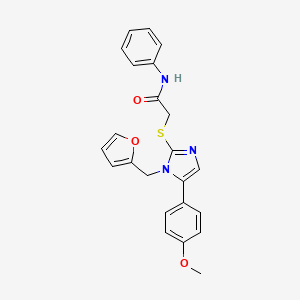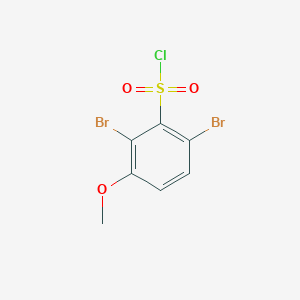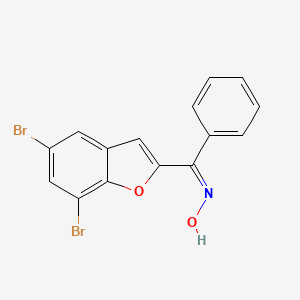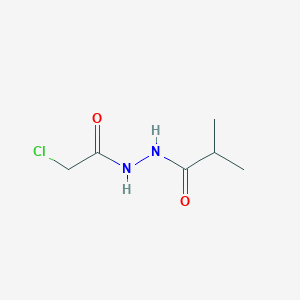
2-((1-(furan-2-ilmetil)-5-(4-metoxifenil)-1H-imidazol-2-il)tio)-N-fenilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis exhaustivo de las aplicaciones de investigación científica del compuesto "2-((1-(furan-2-ilmetil)-5-(4-metoxifenil)-1H-imidazol-2-il)tio)-N-fenilacetamida", también conocido como "2-({1-[(furan-2-il)metil]-5-(4-metoxifenil)-1H-imidazol-2-il}sulfanil)-N-fenilacetamida".
Actividad antimicrobiana
Este compuesto ha mostrado potencial como agente antimicrobiano. Su estructura única le permite interactuar con las paredes celulares bacterianas, interrumpiendo su integridad y provocando la muerte celular. La investigación ha indicado su eficacia contra una gama de bacterias Gram-positivas y Gram-negativas, lo que lo convierte en un candidato prometedor para desarrollar nuevos antibióticos .
Propiedades antifúngicas
Además de sus efectos antibacterianos, este compuesto ha demostrado una significativa actividad antifúngica. Puede inhibir el crecimiento de varias cepas fúngicas interfiriendo con la síntesis de su membrana celular. Esto lo convierte en un compuesto valioso para tratar infecciones fúngicas, particularmente aquellas resistentes a los fármacos antifúngicos convencionales .
Efectos antiinflamatorios
El compuesto ha sido estudiado por sus propiedades antiinflamatorias. Puede modular la respuesta inflamatoria inhibiendo la producción de citoquinas proinflamatorias. Esto lo convierte en un posible agente terapéutico para tratar enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal .
Potencial anticancerígeno
La investigación ha demostrado que este compuesto puede inducir la apoptosis en las células cancerosas. Funciona activando vías específicas que conducen a la muerte celular programada, inhibiendo así la proliferación de las células cancerosas. Esta propiedad es particularmente valiosa en el desarrollo de nuevas terapias contra el cáncer .
Actividad antioxidante
El compuesto exhibe fuertes propiedades antioxidantes, que pueden ayudar a neutralizar los radicales libres y reducir el estrés oxidativo. Esta actividad es beneficiosa para prevenir el daño celular y tiene aplicaciones potenciales en el tratamiento de enfermedades relacionadas con el estrés oxidativo, como los trastornos neurodegenerativos .
Efectos neuroprotectores
Los estudios han indicado que este compuesto puede proteger las neuronas del daño causado por el estrés oxidativo y la inflamación. Sus efectos neuroprotectores lo convierten en un candidato prometedor para desarrollar tratamientos para enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Aplicaciones antivirales
El compuesto ha mostrado potencial actividad antiviral contra ciertos virus. Puede inhibir la replicación viral interfiriendo con el ciclo de vida viral, lo que lo convierte en un posible candidato para desarrollar fármacos antivirales .
Inhibición enzimática
Este compuesto puede actuar como inhibidor de enzimas específicas involucradas en diversas vías metabólicas. Al inhibir estas enzimas, puede modular los procesos metabólicos, lo que es útil en el tratamiento de trastornos metabólicos y otras afecciones relacionadas .
Propiedades
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-11-9-17(10-12-19)21-14-24-23(26(21)15-20-8-5-13-29-20)30-16-22(27)25-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANRTHFZFUXVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2H-1,3-benzodioxol-5-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2471028.png)
![2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2471029.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide](/img/structure/B2471033.png)



![4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid](/img/structure/B2471041.png)
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)
![2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2471044.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2471045.png)
![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)

![N-[(4-fluorophenyl)methyl]-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2471051.png)
